![molecular formula C12H10N2O3 B2942572 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione CAS No. 461673-16-5](/img/structure/B2942572.png)
6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione
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Overview
Description
6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione, also known as M2-PyMA or 6-Methyl-3-(2-pyridyl)-4H-pyran-4-one-2-carboxaldehyde, is a synthetic compound derived from vanillin. It is a pyran derivative, which is a six-membered oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of pyran derivatives, including 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione, often involves a multicomponent reaction (MCR) approach. This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis
The molecular weight of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione is 230.223. Pyran derivatives can be classified depending on the position of H to give 2H or 4H-pyran molecule. Addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .Chemical Reactions Analysis
Pyran derivatives are synthesized via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . The specific reactions involved in the synthesis of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione are not detailed in the available sources.Scientific Research Applications
DNA Repair Damage
This compound has been studied for its potential use as a PARP-1 inhibitor . PARP-1 (Poly ADP-ribose polymerase-1) is involved in DNA repair damage, and inhibitors of PARP-1 have been used in combination with DNA damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .
Herbicide Development
A novel structure related to 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione has been designed by molecular hybridization between the natural enamino diketone skeleton and a reported herbicide lead compound. This has led to the preparation of thirty-three derivatives with potential herbicidal properties .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound’s action affects the DNA repair pathways. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent against cancers where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .
properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-pyridin-2-yliminomethyl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-6-10(15)9(12(16)17-8)7-14-11-4-2-3-5-13-11/h2-7,15H,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTRSSNFSSWZCT-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione |
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